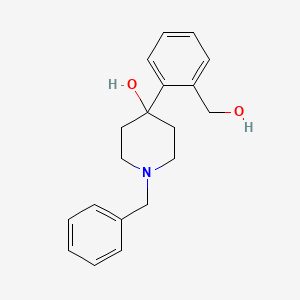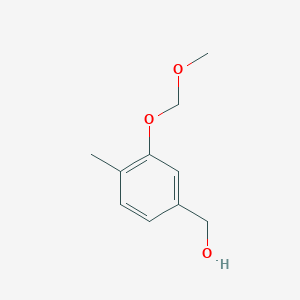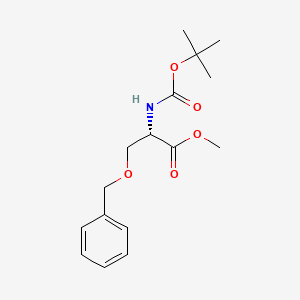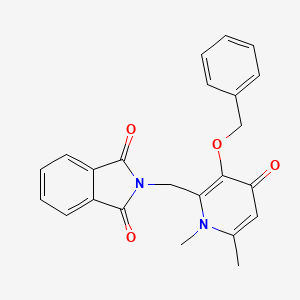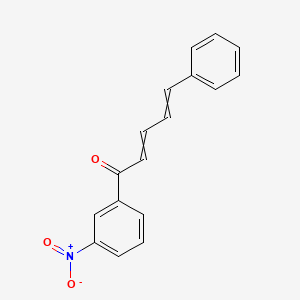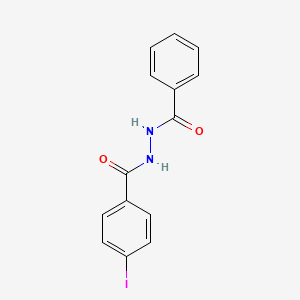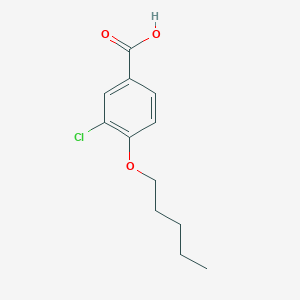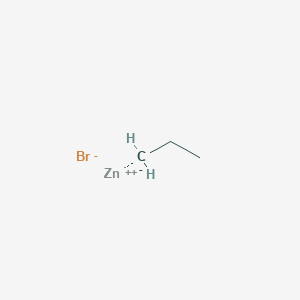
n-propylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl zinc bromide is an organozinc compound with the chemical formula C3H7ZnBr. It is a member of the organozinc halides family, which are known for their reactivity and utility in organic synthesis. Propyl zinc bromide is typically used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl zinc bromide can be synthesized through the reaction of propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C3H7Br + Zn → C3H7ZnBr
Industrial Production Methods
In industrial settings, the preparation of organozinc halides like propyl zinc bromide often involves the use of activated zinc. This can be achieved through methods such as the Rieke zinc method, where zinc is activated by a redox reaction with zinc chloride and lithium metal in the presence of an electron carrier like naphthalene .
Análisis De Reacciones Químicas
Types of Reactions
Propyl zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with propyl zinc bromide include:
Carbonyl Compounds: For the formation of alcohols.
Halides: For substitution reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products Formed
The major products formed from reactions involving propyl zinc bromide include:
Alcohols: From addition to carbonyl compounds.
Alkanes: From coupling reactions with halides.
Aplicaciones Científicas De Investigación
Propyl zinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Energy Storage: It is used in the development of zinc-bromine batteries, which are promising for energy storage applications
Mecanismo De Acción
The mechanism of action of propyl zinc bromide involves its role as a nucleophile in chemical reactions. It can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. In coupling reactions, it forms a transient complex with the catalyst, which then facilitates the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to propyl zinc bromide include:
- Methyl zinc bromide (CH3ZnBr)
- Ethyl zinc bromide (C2H5ZnBr)
- Butyl zinc bromide (C4H9ZnBr)
Uniqueness
Propyl zinc bromide is unique in its balance of reactivity and stability. Compared to methyl and ethyl zinc bromides, it offers a longer carbon chain, which can be advantageous in certain synthetic applications. Compared to butyl zinc bromide, it is less sterically hindered, making it more reactive in certain reactions.
Propiedades
Fórmula molecular |
C3H7BrZn |
|---|---|
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
zinc;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
SMILES canónico |
CC[CH2-].[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


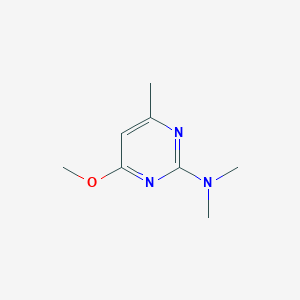
![6'-bromo-4,4-difluorospiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8484122.png)

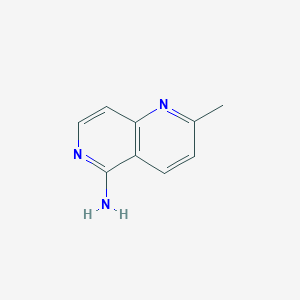
![2-[(2H-1,3-Benzodioxol-5-yl)oxy]-6-(4-methoxyphenoxy)benzoic acid](/img/structure/B8484153.png)
